molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracene CAS No. 42490-26-6

9,10-Dihydro-9,10-[3,4]thiophenoanthracene

Cat. No. B1455104
CAS RN: 42490-26-6
M. Wt: 260.4 g/mol
InChI Key: GFAFZYPBTKDJBD-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a chemical compound with the molecular formula C18H12S . It is a solid at 20 degrees Celsius . The compound is used in the synthesis of thiophenoanthracene-based conjugated polymers .


Synthesis Analysis

The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene involves complex chemical reactions. One approach involves the use of a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction of formaldehyde elimination . Another method involves the assembly of the DBA (Br) 2 framework .


Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene is complex. The central tricyclic framework of the tetramethyl derivative has a butterfly conformation with a dihedral angle of 143°, while the central six-membered ring of the tetra- tert -butyl derivative has a planar structure .


Chemical Reactions Analysis

The chemical reactions involving 9,10-Dihydro-9,10-[3,4]thiophenoanthracene are complex and involve several steps. Key intermediates and mechanistic details of the reaction sequence leading to the assembly of the DBA (Br) 2 framework have been elucidated .


Physical And Chemical Properties Analysis

9,10-Dihydro-9,10-[3,4]thiophenoanthracene has a molecular weight of 260.4 g/mol . The compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Radical-based Seducing Agents

9,10-Dihydro-9-silaanthracenes, including 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, have been utilized as radical-based seducing agents. These compounds exhibit enhanced reactivities and are effective in dehalogenation of organic halides and deoxygenation of aliphatic alcohols via O-thiocarbonyl derivatives (Oba et al., 1996).

Molecular Structure and 1,4-Addition Reactions

Studies on 9,10-Dihydro-9,10-diboraanthracene derivatives, closely related to 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, revealed insights into their molecular structure and reaction dynamics, particularly in 1,4-addition reactions (Lorbach et al., 2010).

Silylation of Alkyl-9 Lithio-10 Dihydro-9,10 Anthracenes

Research on the stereochemistry of silylation of alkyl-9 lithio-10 dihydro-9,10 anthracenes, closely related to 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, has been conducted to understand the influence of substituents and solvent on reaction outcomes (Bouas-Laurent et al., 1976).

Generation of Singlet Diatomic Sulfur

9,10-Epidithio-9,10-dihydroanthracene, a compound related to 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, has been investigated for its ability to generate singlet diatomic sulfur, highlighting its potential in chemical synthesis (Andō et al., 1987).

Fungal Metabolism of Methylated Anthracenes

Studies on the metabolism of compounds like 9,10-dimethylanthracene by fungi have revealed insights into the biotransformation processes, which could be relevant for understanding the environmental fate and biological interactions of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene (Cerniglia et al., 1990).

13C NMR Chemical Shifts in Heterocycles

Research on the 13C NMR chemical shifts of various heterocycles related to 9,10-Dihydroanthracene, including 9,10-Dihydro-9,10-[3,4]thiophenoanthracene, has been conducted to understand their electronic structure and reactivity (Isbrandt et al., 1973).

properties

IUPAC Name

17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFZYPBTKDJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9,10-[3,4]thiophenoanthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10-[3,4]thiophenoanthracene
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
9,10-Dihydro-9,10-[3,4]thiophenoanthracene
Reactant of Route 6
9,10-Dihydro-9,10-[3,4]thiophenoanthracene

Citations

For This Compound
1
Citations
F Moruzzi, W Zhang, B Purushothaman… - Nature …, 2023 - nature.com
Four solution-processable, linear conjugated polymers of intrinsic porosity are synthesised and tested for gas phase carbon dioxide photoreduction. The polymers’ photoreduction …
Number of citations: 1 www.nature.com

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